4-Bromo-2-fluoro-5-methoxyphenol
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Overview
Description
4-Bromo-2-fluoro-5-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxyphenol typically involves multiple steps. One common method includes the bromination of 2-fluoro-5-methoxyphenol. The reaction conditions often involve the use of bromine as the brominating agent, with iron powder as a catalyst . The reaction is carried out under controlled temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine, iron powder as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the substituents introduced.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methoxyphenol depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes .
Comparison with Similar Compounds
- 4-Bromo-2-methoxyphenol
- 4-Fluoro-2-methoxyphenol
- 4-Bromo-5-fluoro-2-methoxyphenol
Comparison: 4-Bromo-2-fluoro-5-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its effectiveness in specific applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 |
InChI Key |
RWJAXFGZQFYKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)F)Br |
Origin of Product |
United States |
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